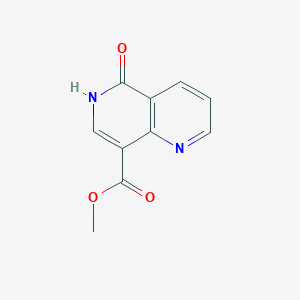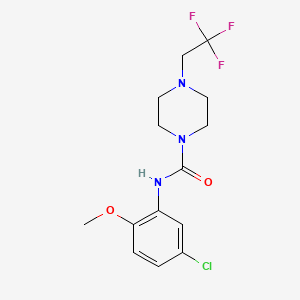
N-(5-chloro-2-methoxyphenyl)-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the industry or research.
Synthesis Analysis
This involves the methods used to synthesize the compound, including the starting materials, reagents, and conditions. The yield and purity of the product are also important.Molecular Structure Analysis
This involves the study of the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This includes its reactivity with other compounds and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
This includes the study of the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like acidity, basicity, reactivity, etc.).Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity of Piperazine Derivatives
Analgesic and Anti-inflammatory Agents : A study explored the synthesis of novel heterocyclic compounds derived from benzodifuranyl and piperazine structures, showing significant anti-inflammatory and analgesic activities. These compounds were found to inhibit COX-2 selectively, suggesting potential for the development of new therapeutic agents (Abu‐Hashem et al., 2020).
Antimicrobial Activities : Another study synthesized new 1,2,4-triazole derivatives with piperazine components, demonstrating good to moderate antimicrobial activities against various microorganisms. This indicates the potential of piperazine derivatives in developing new antimicrobial agents (Bektaş et al., 2007).
Dopamine D3 Receptor Imaging : Research on carbon-11-labeled carboxamide derivatives aimed at developing PET radioligands for dopamine D3 receptors highlights the use of piperazine derivatives in neuroimaging to study brain function and disorders (Gao et al., 2008).
Serotonin 1A Receptors : Studies on compounds like WAY-100635, involving piperazine structures, focus on their binding affinity and selectivity to 5-HT1A receptors, contributing to our understanding of serotonergic neurotransmission and the development of receptor-specific drugs (Forster et al., 1995).
Safety And Hazards
This involves the study of the compound’s toxicity, flammability, environmental impact, and other safety-related aspects.
Zukünftige Richtungen
This involves discussing potential future research directions or applications for the compound based on its properties and uses.
Please consult with a chemist or a relevant expert for a detailed analysis of this compound. They may have access to databases and resources that can provide more specific information. Remember to always handle chemicals safely and responsibly.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClF3N3O2/c1-23-12-3-2-10(15)8-11(12)19-13(22)21-6-4-20(5-7-21)9-14(16,17)18/h2-3,8H,4-7,9H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDZMGCNCQOJFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)N2CCN(CC2)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E,NZ)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2896039.png)
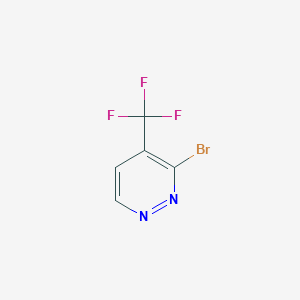
![7-Tert-butyl-9-hydroxy-2-(4-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2896042.png)
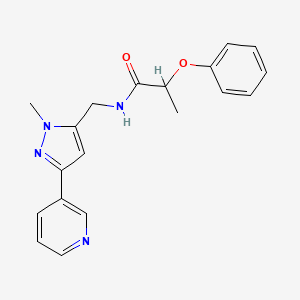
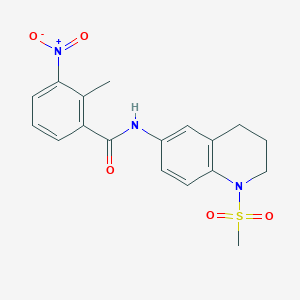
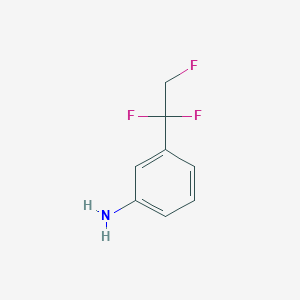
![3-(Pyridin-4-yl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B2896050.png)
![methyl 2-({4-[(methoxyimino)methyl]-1-methyl-3-phenyl-1H-pyrazol-5-yl}sulfanyl)benzenecarboxylate](/img/structure/B2896052.png)
![N-(4-{3-[(9H-fluoren-9-ylideneamino)oxy]-2-hydroxypropoxy}phenyl)acetamide](/img/structure/B2896053.png)
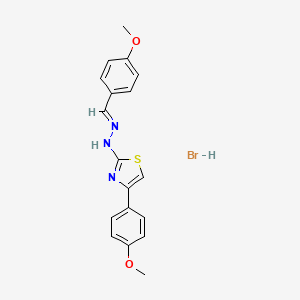
![2-Methoxy-6-{[(3-methyl-2-pyridinyl)amino]methyl}benzenol](/img/structure/B2896055.png)

![N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2896059.png)
